molecular formula C7H5IN2 B1275651 4-Amino-3-iodobenzonitrile CAS No. 33348-34-4

4-Amino-3-iodobenzonitrile

Cat. No. B1275651
CAS RN: 33348-34-4
M. Wt: 244.03 g/mol
InChI Key: UOWVTQFTEAYDLM-UHFFFAOYSA-N
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Description

4-Amino-3-iodobenzonitrile is a chemical compound that is structurally related to 4-aminobenzonitrile (ABN), which has been extensively studied for its interesting properties and potential applications. While the provided papers do not directly discuss 4-amino-3-iodobenzonitrile, they do provide insights into the behavior of similar compounds, such as 4-aminobenzonitrile and its derivatives, which can be informative for understanding the characteristics of 4-amino-3-iodobenzonitrile.

Synthesis Analysis

The synthesis of aminobenzonitriles can be achieved through various methods, including the aminocyanation of arynes, which allows for the incorporation of amino and cyano groups simultaneously. This method has been shown to be efficient and chemoselective, leading to the production of 1,2-bifunctional aminobenzonitriles, which are valuable intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of aminobenzonitriles has been studied using different spectroscopic techniques. For instance, the microsolvation of the 4-aminobenzonitrile cation in nonpolar solvents has been investigated through IR photodissociation spectra, revealing information about the hydrogen bonding and π-bonding interactions with ligands such as Ar and N2 . Additionally, the structure of 4-aminobenzonitrile in the solid state has been examined through X-ray diffraction, revealing the presence of intermolecular hydrogen bonds and the influence of the amino group on the molecular packing .

Chemical Reactions Analysis

The reactivity of aminobenzonitriles can be influenced by the presence of substituents on the aromatic ring. For example, the introduction of a cyano group at the para-position can change the electronic nature of the amino group, affecting its ability to form hydrogen bonds with other molecules, such as water . Furthermore, the base pairing properties of 4-amino-3-nitrobenzonitrile, a related compound, have been studied, showing that it can form stable complexes with nucleobases and potentially disrupt DNA/RNA helix formation, which could be relevant for antiviral applications .

Physical and Chemical Properties Analysis

The physical properties of aminobenzonitriles, such as their thermosalient behavior, have been observed in crystals of 4-aminobenzonitrile, which undergo reversible phase changes upon cooling and heating . The electronic and infrared spectra of jet-cooled 4-aminobenzonitrile complexes with water have been measured, providing insights into the intermolecular hydrogen bonding and the effects of CN substitution . Additionally, the ionic properties of 4-aminobenzonitrile have been investigated using mass analyzed threshold ionization spectroscopy, determining the adiabatic ionization energy and active vibrations of the cation .

Scientific Research Applications

  • Hydroamination-double hydroarylation for synthesis of fused carbazoles

    • Application : 4-Amino-3-iodobenzonitrile is used as a reactant in the synthesis of fused carbazoles .
    • Results : The outcome of this application is the synthesis of fused carbazoles .
  • Cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates

    • Application : This compound is involved in the cycloisomerizations of aromatic homo- and bis-homopropargylic amine/amide intermediates .
  • Asymmetric organocatalytic condensation and cycloaddition

    • Application : 4-Amino-3-iodobenzonitrile is used in asymmetric organocatalytic condensation and cycloaddition .
  • Regioselective aryl C-H bond functionalization

    • Application : This compound is used in regioselective aryl C-H bond functionalization .

properties

IUPAC Name

4-amino-3-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2/c8-6-3-5(4-9)1-2-7(6)10/h1-3H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVTQFTEAYDLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403041
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3-iodobenzonitrile

CAS RN

33348-34-4
Record name 4-Amino-3-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-3-iodobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Iodine (0.645 g; 2.54 mmol) was added to a stirred mixture of silver sulphate (0.791 g; 2.54 mmol) and 4-aminobenzonitrile (0.300 g; 2.54 mmol) in ethanol (10 mL). The reaction mixture was stirred at room temperature for 18 hours and filtered over celite. The volatiles were removed under reduced pressure and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium thiosulphate. The organic layer was washed with brine, dried and concentrated under reduced pressure. The crude residue was purified by flash chromatography on silica gel (eluent 2 to 40% ethyl acetate in heptane) to afford 0.222 g (36%) of the title compound as a white solid.
Quantity
0.645 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.791 g
Type
catalyst
Reaction Step One
Yield
36%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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